molecular formula C5H9F3N2 B13949509 (S)-N-(trifluoromethyl)pyrrolidin-3-amine

(S)-N-(trifluoromethyl)pyrrolidin-3-amine

Cat. No.: B13949509
M. Wt: 154.13 g/mol
InChI Key: SDPVPOQYKXDKRU-BYPYZUCNSA-N
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Description

(S)-N-(trifluoromethyl)pyrrolidin-3-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(trifluoromethyl)pyrrolidin-3-amine typically involves the introduction of a trifluoromethyl group to a pyrrolidine ring. One common method involves the reaction of a pyrrolidine derivative with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(S)-N-(trifluoromethyl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .

Scientific Research Applications

(S)-N-(trifluoromethyl)pyrrolidin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which (S)-N-(trifluoromethyl)pyrrolidin-3-amine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N-(trifluoromethyl)pyrrolidin-3-amine is unique due to its specific structural configuration and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C5H9F3N2

Molecular Weight

154.13 g/mol

IUPAC Name

(3S)-N-(trifluoromethyl)pyrrolidin-3-amine

InChI

InChI=1S/C5H9F3N2/c6-5(7,8)10-4-1-2-9-3-4/h4,9-10H,1-3H2/t4-/m0/s1

InChI Key

SDPVPOQYKXDKRU-BYPYZUCNSA-N

Isomeric SMILES

C1CNC[C@H]1NC(F)(F)F

Canonical SMILES

C1CNCC1NC(F)(F)F

Origin of Product

United States

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